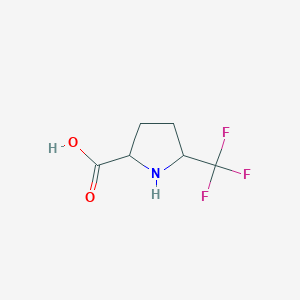

5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid (TPCA-1) is an organic compound that belongs to the pyrrolidine family. It is a potent inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is a signaling pathway that regulates the immune response, inflammation, and cell survival. TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and autoimmune disorders.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid has been studied for its role in forming hydrogen-bonding networks in crystal structures. The molecule forms centrosymmetric water-bridged hydrogen-bonding dimers, which are further linked into two-dimensional sheets via intermolecular hydrogen bonding (Ye & Tanski, 2020).

Synthesis of Pyrrolidines

This compound is significant in the synthesis of pyrrolidines. It has been shown to facilitate cyclization reactions in the formation of pyrrolidine structures, often preferred over other possible outcomes (Haskins & Knight, 2002).

Fluoroorganic Chemistry

In fluoroorganic chemistry, this compound is a valuable building block. It has been used in reactions to yield various fluorinated compounds, such as γ-(S)-trifluoromethyl GABA and (2S)-2-(trifluoromethyl)pyrrolidine (Bezdudny et al., 2011).

Metal-Bearing Pyrimidines Synthesis

The compound has been applied in the synthesis of metal-bearing and trifluoromethyl-substituted pyrimidines. This involves the creation of 5-pyrimidyllithium species which are stable due to the presence of electron-withdrawing substituents like trifluoromethyl (Schlosser, Lefebvre, & Ondi, 2006).

Biotransformations in Organic Synthesis

This compound has been used in biotransformations, specifically in the hydrolysis of pyrrolidine-2,5-dicarboxamides. This process is crucial in the scalable preparation of various pyrrolidine derivatives used in drug synthesis (Chen et al., 2012).

Influenza Neuraminidase Inhibitors

It has been incorporated in the design and synthesis of influenza neuraminidase inhibitors. These inhibitors play a significant role in antiviral research and treatment (Wang et al., 2001).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as 5-(trifluoromethyl)pyridine-2-carboxylic acid, are used as intermediates in the synthesis of β-secretase (bace) inhibitors . BACE is a key enzyme in the production of amyloid-β peptides, which accumulate in the brains of Alzheimer’s disease patients.

Mode of Action

If it acts similarly to related compounds, it may inhibit the activity of bace, thereby reducing the production of amyloid-β peptides .

Biochemical Pathways

If it acts as a bace inhibitor, it would affect the amyloidogenic pathway, leading to a decrease in amyloid-β peptide production .

Pharmacokinetics

It is slightly soluble in water , which may affect its bioavailability.

Result of Action

If it acts as a bace inhibitor, it could potentially reduce the production of amyloid-β peptides, thereby mitigating the symptoms of alzheimer’s disease .

Action Environment

The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of trifluoromethyl group-containing compounds .

Propiedades

IUPAC Name |

5-(trifluoromethyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c7-6(8,9)4-2-1-3(10-4)5(11)12/h3-4,10H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUGLMJWGYDVDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-((9-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2755942.png)

![2-[1-((2E)-3-phenylprop-2-enyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2755948.png)

![2,5-dichloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B2755949.png)

![(E)-N-[1-(2,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2755950.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2755955.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755963.png)